N-Nitroso-3-aminopiperidine Trifluoroacetic Acid
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Overview
Description
1-Nitrosopiperidin-3-amine trifluoroacetate is a chemical compound with the molecular formula C5H11N3O : C2HF3O2. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-nitrosopiperidin-3-amine trifluoroacetate involves several steps. One common method includes the nitrosation of piperidin-3-amine using nitrous acid, followed by the reaction with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment in industrial settings allows for the large-scale production of this compound .
Chemical Reactions Analysis
1-Nitrosopiperidin-3-amine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Nitrosopiperidin-3-amine trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical studies to investigate the effects of nitrosamines on biological systems.
Medicine: Research on this compound includes its potential role in drug development and its effects on human health.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 1-nitrosopiperidin-3-amine trifluoroacetate involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s overall effects .
Comparison with Similar Compounds
1-Nitrosopiperidin-3-amine trifluoroacetate can be compared with other similar compounds, such as:
1-Nitrosopiperidine: Similar in structure but lacks the trifluoroacetate group.
3-Nitrosopiperidine: Differing in the position of the nitroso group.
N-Nitrosopiperidine: A related nitrosamine with different properties and applications.
The uniqueness of 1-nitrosopiperidin-3-amine trifluoroacetate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H12F3N3O3 |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7) |
InChI Key |
ZEYWJVSGERLXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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